4-(Pyridin-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-yl)thiazole is a heterocyclic compound that features both a pyridine ring and a thiazole ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and potential applications. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the pyridine ring, contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)thiazole typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring. Another method includes the cyclization of thioamides with α-haloketones under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the synthetic routes mentioned above. These methods may include the use of catalysts to increase yield and reduce reaction times. For example, the use of zinc oxide nanoparticles as a catalyst in the reaction of 2-aminopyridine-3-thiol with benzaldehyde derivatives has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
4-(Pyridin-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of dyes, pigments, and sensors .
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)thiazole varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar thiazole ring but without the pyridine ring.
Pyridine: Contains only the pyridine ring without the thiazole ring.
Thiazolo[4,5-b]pyridine: A fused bicyclic compound that combines both thiazole and pyridine rings in a different arrangement
Uniqueness
4-(Pyridin-2-yl)thiazole is unique due to its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGNKVXABBVFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-18-3 |
Source
|
Record name | 2-(4-Thiazolyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2433-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.